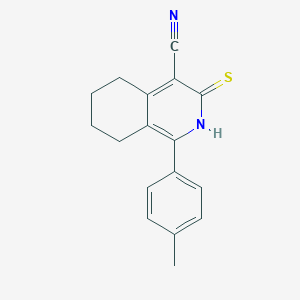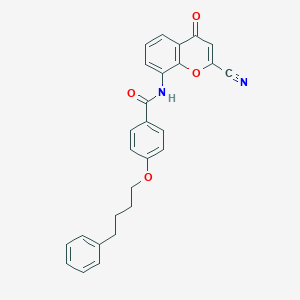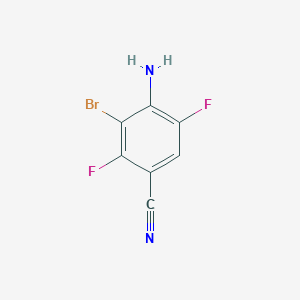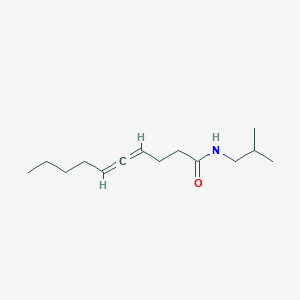
N-(2-methylpropyl)deca-4,5-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)deca-4,5-dienamide is a synthetic compound that belongs to the class of amides. It is commonly known as N-isoamyl decadienamide or IAD. This chemical compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)deca-4,5-dienamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use in the food industry as a flavoring agent. Moreover, it has been found to have insecticidal and repellent properties, making it a potential candidate for use in pest control.
Wirkmechanismus
The mechanism of action of N-(2-methylpropyl)deca-4,5-dienamide is not yet fully understood. However, it is believed that this compound exerts its effects by disrupting the cell membrane of microorganisms. It has been found to inhibit the growth of various bacterial and fungal strains. Moreover, it has been found to have an effect on the nervous system of insects, leading to their paralysis and death.
Biochemische Und Physiologische Effekte
N-(2-methylpropyl)deca-4,5-dienamide has been found to have minimal toxicity and is considered safe for use in scientific research. It has been shown to have no significant effect on the growth of mammalian cells. Moreover, it has been found to have no adverse effects on the liver and kidney functions of animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methylpropyl)deca-4,5-dienamide is its broad-spectrum activity against various microorganisms. Moreover, it has been found to be stable under various environmental conditions, making it suitable for use in different applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methylpropyl)deca-4,5-dienamide. One potential direction is its use in the development of novel antimicrobial agents. Moreover, it has been suggested that this compound may have potential applications in the development of insect repellents and pesticides. Further research is needed to explore these potential applications and to fully understand the mechanism of action of this compound.
Conclusion:
N-(2-methylpropyl)deca-4,5-dienamide is a synthetic compound that has potential applications in various scientific research fields. It exhibits antibacterial, antifungal, and antiviral properties and has been found to have insecticidal and repellent properties. The synthesis method is simple and cost-effective, and the compound is considered safe for use in scientific research. Further research is needed to fully understand the mechanism of action and to explore the potential applications of this compound.
Synthesemethoden
N-(2-methylpropyl)deca-4,5-dienamide can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-methylpropylamine with decadienal in the presence of a catalyst. The reaction yields N-(2-methylpropyl)deca-4,5-dienamide as the final product. This method is cost-effective and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
117345-89-8 |
|---|---|
Produktname |
N-(2-methylpropyl)deca-4,5-dienamide |
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MDXLCORVQOOIIY-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCC(=O)NCC(C)C |
Kanonische SMILES |
CCCCC=C=CCCC(=O)NCC(C)C |
Andere CAS-Nummern |
117345-89-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



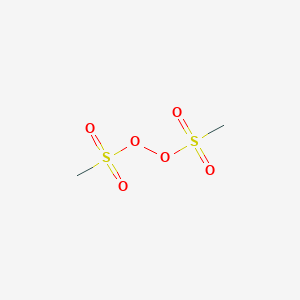
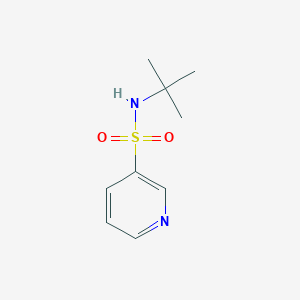
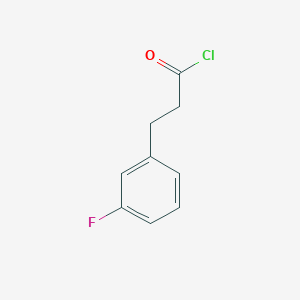
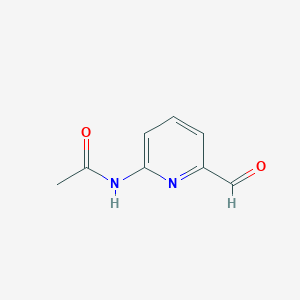
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
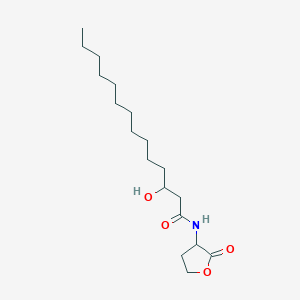
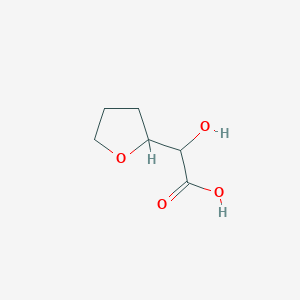
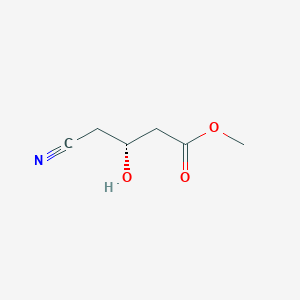
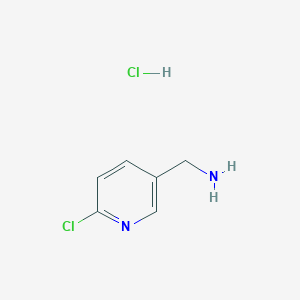
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
